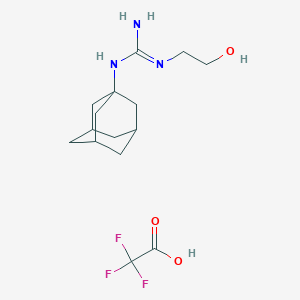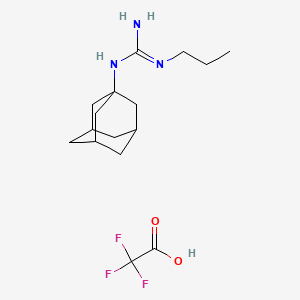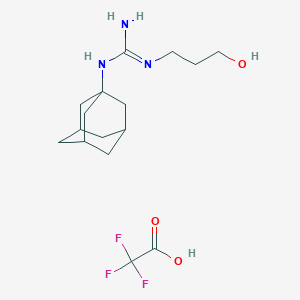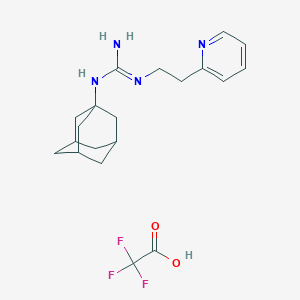
1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid is a chemical compound that has been widely researched for its potential applications in the field of medicine. It is a guanidine derivative and a selective antagonist of the NMDA receptor.
Wirkmechanismus
1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid is a selective antagonist of the NMDA receptor. It works by blocking the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of this receptor, the compound helps to prevent the overactivation of the receptor, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid have been extensively studied. It has been found to have neuroprotective properties and has been shown to reduce neuronal damage and cell death in animal models of neurodegenerative diseases. It has also been shown to have analgesic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid is its selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various physiological processes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of this compound in the treatment of chronic pain and depression. Further research is also needed to better understand the mechanisms of action of this compound and to develop more effective methods for its synthesis and purification.
Synthesemethoden
The synthesis of 1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid involves the reaction of 1-adamantanamine with 2-(2-pyridin-2-ylethyl)guanidine in the presence of trifluoroacetic acid. The reaction takes place at room temperature and the product is obtained in high yield after purification.
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid has been extensively studied for its potential applications in the field of medicine. It has been found to have neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of chronic pain and depression.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4.C2HF3O2/c19-17(21-6-4-16-3-1-2-5-20-16)22-18-10-13-7-14(11-18)9-15(8-13)12-18;3-2(4,5)1(6)7/h1-3,5,13-15H,4,6-12H2,(H3,19,21,22);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHTZJPPUBQNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=NCCC4=CC=CC=N4)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]pentanamide](/img/structure/B7359244.png)
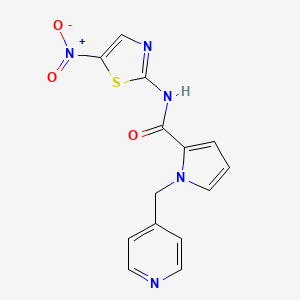
![tert-butyl 4-[5-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-3-yl]-1H-pyrazol-3-yl]piperazine-1-carboxylate](/img/structure/B7359267.png)
![N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]-3-methylhexanamide](/img/structure/B7359270.png)
![methyl (2S)-2-[[(2S)-2-[[2-(4-methylpentanoylamino)acetyl]amino]propanoyl]amino]propanoate](/img/structure/B7359271.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359284.png)
![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359286.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7359304.png)
